![molecular formula C7H5BrFIO B6357150 1-Bromo-2-fluoro-3-iodo-4-methoxybenzene CAS No. 1628450-73-6](/img/structure/B6357150.png)
1-Bromo-2-fluoro-3-iodo-4-methoxybenzene
Overview
Description
1-Bromo-2-fluoro-3-iodo-4-methoxybenzene is a chemical compound with the molecular formula C7H5BrFIO. It has a molecular weight of 330.921 Da .
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of 1-Bromo-2-fluoro-3-iodo-4-methoxybenzene consists of a benzene ring substituted with bromo, fluoro, iodo, and methoxy groups .Chemical Reactions Analysis
The chemical reactions of 1-Bromo-2-fluoro-3-iodo-4-methoxybenzene likely involve nucleophilic substitution reactions at the benzylic position . This two-step mechanism is characterized by initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion .Scientific Research Applications
Synthesis of Tetrasubstituted Alkenes
This compound is employed in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes . This process is crucial in the creation of complex organic molecules, often used in pharmaceuticals and other chemical products.
Suzuki-Miyaura Coupling Reaction
1-Bromo-2-fluoro-3-iodo-4-methoxybenzene is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds . This reaction is a type of palladium-catalyzed cross coupling reaction, used extensively in organic synthesis for the creation of biaryl compounds.
Mechanism of Action
The mechanism of action for reactions involving 1-Bromo-2-fluoro-3-iodo-4-methoxybenzene typically involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate. This is then followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .
properties
IUPAC Name |
1-bromo-2-fluoro-3-iodo-4-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFIO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYIDRWMDNFQOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-fluoro-3-iodo-4-methoxybenzene |
Synthesis routes and methods
Procedure details
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